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Compound of Interest

Compound Name:
5-Chlorothiophene-2,4-

dicarboxylic Acid

Cat. No.: B13854630 Get Quote

Executive Summary
5-Chlorothiophene-2,4-dicarboxylic acid is a highly functionalized heterocyclic scaffold used

primarily as a pharmacophore in the development of metalloenzyme inhibitors (e.g., HIF prolyl

hydroxylase inhibitors) and as a ligand in Metal-Organic Frameworks (MOFs).[1][2][3] Its

structural uniqueness lies in the 2,4-substitution pattern, which distinguishes it from the more

common 2,5-dicarboxylic acid derivatives. This guide provides a self-validating analytical

protocol to confirm regiochemistry and purity, essential for ensuring data integrity in

downstream biological assays.

Part 1: Molecular Identity & Physicochemical
Profile[3][4]
Understanding the electronic and physical properties of the core scaffold is a prerequisite for

successful synthesis and formulation.

Chemical Structure & Identifiers[3][4][5]
IUPAC Name: 5-Chlorothiophene-2,4-dicarboxylic acid

Molecular Formula: C₆H₃ClO₄S

Molecular Weight: 206.60 g/mol
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Core Scaffold: Thiophene ring with carboxylic acids at positions 2 and 4, and a chlorine atom

at position 5.

Key Structural Feature: The molecule possesses a single aromatic proton at the C3 position,

flanked by two electron-withdrawing carboxyl groups.

Predicted Physicochemical Properties
Property Value (Predicted/Range) Significance

pKa (Acid 1) ~2.8 – 3.2

The C2-COOH is highly acidic

due to the adjacent sulfur and

electron-withdrawing chlorine.

pKa (Acid 2) ~4.1 – 4.5

The C4-COOH is less acidic

but still ionizable at

physiological pH.

LogP ~1.8

Moderate lipophilicity; likely

requires polar organic solvents

(DMSO, MeOH) for stock

solutions.

Solubility
Low in water (pH < 2); High in

alkaline buffers (pH > 7.4).

Protocol Note: Dissolve in

DMSO or 0.1M NaOH for

biological assays.

Part 2: Synthetic Pathway & Process Chemistry[6]
To ensure the absence of regioisomeric impurities (specifically the 3-chloro isomer or 2,5-

dicarboxylic derivatives), the synthesis typically follows a chlorination-hydrolysis sequence.

Synthetic Logic Diagram
The following workflow illustrates the standard route to access the target while minimizing

regioisomeric byproducts.
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Figure 1: Retrosynthetic pathway utilizing the high reactivity of the C5 alpha-position for

regioselective chlorination.[2][3]

Critical Process Parameters
Regioselectivity: The C5 position (alpha to sulfur) is significantly more nucleophilic than C3

(beta position). Chlorination of the diester precursor using Sulfuryl Chloride (

) or N-Chlorosuccinimide (NCS) preferentially occurs at C5.

Impurity Control: Monitor for over-chlorination (3,5-dichloro species) using LC-MS.

Part 3: Structural Characterization (The Core)
This section details the self-validating analytical protocols required to confirm the identity of the

molecule.

Nuclear Magnetic Resonance (NMR)
The NMR spectrum provides the definitive proof of the 2,4-substitution pattern.

Protocol: Dissolve ~5 mg of sample in DMSO-d6.
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Nucleus Signal Description
Chemical Shift (

ppm)

Structural
Assignment

¹H NMR Singlet (1H) 8.0 – 8.3 ppm

H-3 Proton. The key

diagnostic peak. It

appears as a sharp

singlet.

¹H NMR Broad Singlet (2H) 13.0 – 14.0 ppm

Carboxylic acid

protons (-COOH).

Often broad or

invisible depending on

water content.

¹³C NMR Signal 1 ~160-165 ppm
C=O (Carboxyl

carbons).[1][3][4][5][6]

¹³C NMR Signal 2 ~135-140 ppm C-Cl (Carbon 5).

Differentiation from Isomers:

Target (5-Cl-2,4-diCOOH): One singlet (H3).

Isomer (3-Cl-2,4-diCOOH): One singlet (H5). Differentiation: The H5 proton in the isomer

would be more shielded (upfield) compared to the H3 proton in the target due to the lack of

adjacent carbonyls on both sides.

Isomer (2,5-diCOOH derivatives): Typically symmetric or possess different coupling patterns.

Mass Spectrometry (MS)
Method: ESI- (Negative Mode) or ESI+ (Positive Mode).

Isotope Pattern: The presence of a single chlorine atom must be confirmed by the

characteristic 3:1 intensity ratio of the molecular ion (

) and the isotope peak (

).
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Fragmentation: In negative mode, expect sequential loss of

(M-44).

Vibrational Spectroscopy (IR)
C=O Stretch: Strong, broad bands at 1680–1720 cm⁻¹ (Carboxylic acids).

C-Cl Stretch: Distinct band in the fingerprint region (600–800 cm⁻¹).

Part 4: Analytical Method Validation (HPLC)
For purity assessment in drug development, a generic gradient method is insufficient due to the

polarity of the dicarboxylic acid.

Recommended Protocol (Reverse Phase HPLC):

Column: C18 End-capped (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 150 mm.

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Maintains protonation of acids to

prevent peak tailing).

Mobile Phase B: Acetonitrile.[7]

Gradient: 5% B to 95% B over 15 minutes.

Detection: UV at 254 nm (aromatic ring) and 280 nm.

Validation Logic: The acidic mobile phase suppresses the ionization of the carboxyl groups (

), ensuring the molecule interacts with the stationary phase as a neutral species, resulting in
sharp, symmetrical peaks.

Part 5: Applications in Drug Discovery[5]
Bioisosterism & Scaffold Design
The 5-chlorothiophene-2,4-dicarboxylic acid moiety is often utilized as a bioisostere for:
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Phthalic Acid: Mimicking the geometry of benzene-1,2-dicarboxylates but with altered

electronic density.

Glutamate Surrogates: The distance between the two carboxylates can mimic the alpha and

gamma carboxyls of glutamate, making it relevant for CNS targets.

Metalloenzyme Inhibition (HIF-PH)
Thiophene dicarboxylates are privileged structures in the inhibition of HIF Prolyl Hydroxylase

(HIF-PH).

Mechanism: The two carboxyl groups (or a carboxyl and an adjacent heteroatom) chelate the

active site Iron (Fe²⁺) in the enzyme's catalytic pocket.

Role of Chlorine: The 5-chloro substituent fills hydrophobic pockets within the enzyme active

site, improving potency compared to the unsubstituted analog.

Analytical Decision Tree
Use this logic flow to troubleshoot synthesis or procurement issues.
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Figure 2: Analytical decision matrix for confirming scaffold identity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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